3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15679346
Molecular Formula: C19H17BrN4O2
Molecular Weight: 413.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17BrN4O2 |
|---|---|
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17BrN4O2/c1-2-26-18-6-4-3-5-14(18)12-21-24-19(25)17-11-16(22-23-17)13-7-9-15(20)10-8-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
| Standard InChI Key | WXFHZIWBLUCGNA-CIAFOILYSA-N |
| Isomeric SMILES | CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Introduction
3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure, incorporating a bromophenyl group, an ethoxyphenyl group, and a pyrazole-carbohydrazide moiety, which enhances its reactivity and potential biological activity.
Synthesis of 3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
The synthesis of this compound typically involves several key steps, including heating under reflux to ensure complete reaction, followed by purification processes such as recrystallization or chromatography to isolate the desired product in high purity.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate pyrazole and hydrazine derivatives.
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Reaction Conditions: Heating under reflux in a suitable solvent.
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Purification: Recrystallization or chromatography to achieve high purity.
Chemical Reactions and Versatility
This compound can undergo various chemical reactions due to its multifaceted structure. The presence of the bromine atom enhances its reactivity, while the ethoxy group influences its solubility and biological interactions.
Types of Reactions
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Substitution Reactions: The bromine atom can be substituted with other functional groups.
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Condensation Reactions: The hydrazide group can participate in condensation reactions to form new derivatives.
Biological Activities and Potential Applications
The compound's structural characteristics suggest potential biological activities, including the inhibition of certain enzymes or signaling pathways crucial for cancer cell survival and proliferation.
Potential Applications
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Cancer Research: As a potential inhibitor of cancer cell growth.
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Drug Development: Its unique structure makes it an attractive candidate for further modification and optimization.
Comparison with Related Compounds
Other pyrazole derivatives have shown diverse pharmacological activities, including antioxidant and anticancer properties . For instance, compounds like 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated good radical scavenging activity and moderate cytotoxicity against certain cancer cell lines .
Comparison Table
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | C19H17BrN4O2 | 413.3 g/mol | Potential anticancer agent |
| 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Variable | Variable | Antioxidant and anticancer |
Future Directions
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Biological Evaluation: Further studies are needed to fully explore its biological activities and potential therapeutic applications.
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Chemical Modification: Structural modifications could enhance its reactivity and biological efficacy.
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